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Cangrelor; Kengreal

Cat. No.: B13390593
M. Wt: 776.4 g/mol
InChI Key: PAEBIVWUMLRPSK-UHFFFAOYSA-N
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Description

Historical Context of P2Y12 Receptor Antagonism Development

The journey of P2Y12 receptor antagonists began even before the formal identification of the human receptor in 2001. frontiersin.org The first class of drugs to target this pathway were the thienopyridines. Ticlopidine (B1205844), initially investigated as an anti-inflammatory agent, was the first P2Y12 inhibitor to be used clinically in the early 1990s. frontiersin.orgthieme-connect.comwikipedia.org Its discovery and subsequent application as an antiplatelet drug were somewhat serendipitous. wikipedia.orgresearchgate.net Ticlopidine's ability to prevent coronary stent thrombosis was a significant breakthrough, proving more effective than anticoagulants like warfarin (B611796) and paving the way for the increased use of intracoronary devices. frontiersin.org

However, ticlopidine was not without its drawbacks, most notably the risk of severe blood dyscrasias. frontiersin.org This led to the development of clopidogrel (B1663587), a second-generation thienopyridine, which was structurally based on ticlopidine with the goal of retaining the antiplatelet effect while improving its safety profile. frontiersin.orgthieme-connect.com Clopidogrel, first patented in 1987 and approved in 1997, became the standard of care in dual antiplatelet therapy alongside aspirin (B1665792) for many years. thieme-connect.com

Both ticlopidine and clopidogrel are prodrugs, meaning they require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their effect. frontiersin.orgnih.govnih.gov Their active metabolites then bind irreversibly to the P2Y12 receptor for the lifespan of the platelet. frontiersin.orgthieme-connect.com This irreversible inhibition, while effective, presented clinical challenges. The subsequent development of prasugrel (B1678051), a third-generation thienopyridine, offered more potent and consistent platelet inhibition compared to clopidogrel, further refining the therapeutic options available. nih.govoup.com

Drug ClassCompoundGenerationKey Characteristics
ThienopyridinesTiclopidineFirstFirst clinically used P2Y12 inhibitor; significant side effects. frontiersin.orgthieme-connect.com
ClopidogrelSecondImproved safety profile over ticlopidine; became standard of care. frontiersin.orgthieme-connect.com
PrasugrelThirdMore potent and consistent inhibition than clopidogrel. nih.govoup.com

Rationale for the Development of Reversible, Intravenous P2Y12 Inhibitors

Despite the success of oral thienopyridines, their pharmacological properties highlighted a clear need for an alternative approach, particularly in acute and peri-procedural settings. researchgate.netviamedica.pl Several limitations of the oral, irreversible P2Y12 inhibitors drove the development of intravenous, reversible agents like Cangrelor (B105443):

Delayed Onset of Action: Oral prodrugs like clopidogrel and prasugrel require hepatic metabolism to become active. researchgate.netviamedica.pl This results in a delayed onset of their antiplatelet effect, which can take hours for clopidogrel. researchgate.netahajournals.org This delay leaves patients vulnerable to thrombotic events during critical periods, such as immediately before and during percutaneous coronary intervention (PCI). researchgate.net

Irreversible Inhibition: The irreversible binding of thienopyridines means that platelet function is inhibited for the entire lifespan of the platelet (7-10 days). frontiersin.orgoup.com If a patient requires urgent surgery or experiences a major bleeding event, there is no readily available antidote to reverse the antiplatelet effect. viamedica.pl This necessitates stopping the drug several days before a planned procedure, which can increase the risk of ischemic events. nih.gov

Variable Patient Response: The metabolic activation of clopidogrel, in particular, is dependent on CYP enzymes, especially CYP2C19. researchgate.netjacc.org Genetic variations in these enzymes can lead to a variable response, with some patients being "poor metabolizers" and having high on-treatment platelet reactivity, which is associated with worse clinical outcomes. jacc.org

Administration Challenges in Acute Settings: In emergency situations, such as for patients in cardiogenic shock or those who are unable to take oral medications, an intravenous route of administration is essential for reliable and immediate drug delivery. researchgate.net

These limitations created a clear clinical need for a P2Y12 inhibitor with a rapid onset and offset of action, a predictable response, and an intravenous route of administration. viamedica.plescardio.org Such an agent would be ideal for providing immediate and potent platelet inhibition during PCI, with the ability to quickly restore platelet function upon discontinuation, thereby balancing the risks of thrombosis and bleeding. jacc.org

Limitation of Oral Irreversible P2Y12 InhibitorsClinical ImplicationRationale for Intravenous/Reversible Inhibitor
Delayed Onset of ActionSuboptimal platelet inhibition during critical early phases of treatment (e.g., PCI). researchgate.netProvides immediate antiplatelet effect. escardio.orgjacc.org
Irreversible InhibitionIncreased bleeding risk in urgent surgery; no antidote. viamedica.plAllows for rapid restoration of platelet function upon discontinuation. viamedica.pljacc.org
Variable Patient Response (especially Clopidogrel)Genetic factors can lead to inadequate platelet inhibition and higher risk of thrombotic events. jacc.orgOffers a predictable and consistent level of inhibition. escardio.org
Oral Administration RouteDifficult to administer in critically ill or non-adherent patients. researchgate.netEnsures reliable delivery in acute care settings. researchgate.net

Genesis of Cangrelor as an Adenosine (B11128) Triphosphate Analog

The development of Cangrelor stemmed from research into analogs of adenosine triphosphate (ATP). oup.comviamedica.pl ATP itself is known to be a weak, competitive antagonist of ADP-induced platelet aggregation at the P2Y12 receptor. wikipedia.org However, ATP is highly unstable in plasma, making it unsuitable as a therapeutic agent. wikipedia.org The goal was to create a more stable molecule that retained the P2Y12-antagonizing properties of ATP. wikipedia.org

Cangrelor, chemically known as N6-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thiol]-5'-adenylic acid, is a non-thienopyridine ATP analog. mdpi.comviamedica.pl Its structure was intentionally designed with several modifications to the ATP molecule to enhance its affinity for the P2Y12 receptor and its resistance to breakdown by ectonucleotidases in the bloodstream. oup.commdpi.com These modifications include the replacement of methylene (B1212753) groups with halogen atoms and the addition of non-polar moieties and a sulfide-like chain. mdpi.com

Unlike the thienopyridines, Cangrelor is an active drug that does not require metabolic conversion. oup.comwikipedia.org It binds directly and reversibly to the P2Y12 receptor, leading to a rapid and potent inhibition of platelet aggregation. viamedica.plviamedica.pl Its development as a direct-acting, intravenous agent with a very short half-life of 3 to 6 minutes was a direct response to the limitations of the existing oral antiplatelet therapies. oup.comjacc.org This pharmacological profile allows for precise control over the level of platelet inhibition, making it a valuable tool in specific clinical scenarios, particularly during PCI. oup.comahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25Cl2F3N5O12P3S2 B13390593 Cangrelor; Kengreal

Properties

IUPAC Name

[dichloro-[[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBIVWUMLRPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2F3N5O12P3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870087
Record name 9-{5-O-[({[Dichloro(phosphono)methyl](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]pentofuranosyl}-N-[2-(methylsulfanyl)ethyl]-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Cangrelor Action

P2Y12 Receptor Antagonism: The Primary Mode of Action

The principal mechanism of action for cangrelor (B105443) is its role as a direct and reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. nih.govviamedica.pl

Direct, Selective, and Reversible Binding to Platelet P2Y12 Receptors

Cangrelor is a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog that binds selectively and directly to the P2Y12 receptor on the surface of platelets. ahajournals.orgviamedica.plnih.gov Unlike thienopyridine prodrugs such as clopidogrel (B1663587) and prasugrel (B1678051), cangrelor does not require metabolic activation to exert its effect. nih.govicrjournal.com This direct-acting nature contributes to its rapid onset of action. patsnap.com

The binding of cangrelor to the P2Y12 receptor is competitive and, crucially, reversible. icrjournal.comnih.gov This reversibility means that once the infusion is stopped, the drug dissociates from the receptor, and platelet function is restored to normal within approximately 60 to 90 minutes. viamedica.plopenaccessjournals.com This characteristic is a significant advantage in clinical situations where rapid restoration of platelet function may be necessary. patsnap.com The interaction is highly selective for the P2Y12 receptor, which is a G-protein-coupled receptor (GPCR). viamedica.plmdpi.com

Inhibition of Adenosine Diphosphate (B83284) (ADP)-Induced Platelet Activation and Aggregation

Adenosine diphosphate (ADP) is a key agonist that, upon release from sources like damaged blood vessels and activated platelets, binds to P2Y12 receptors to initiate and amplify platelet activation and aggregation. nih.govdrugbank.com Cangrelor effectively blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting this critical step in thrombus formation. nih.govchiesiusa.comdrugbank.com

Studies have demonstrated that cangrelor achieves a profound and dose-dependent inhibition of ADP-induced platelet aggregation, with dosages of 2 and 4 μg/kg/min resulting in over 80% inhibition. openaccessjournals.comnih.gov This potent anti-aggregatory effect is achieved rapidly, with significant platelet inhibition observed within two minutes of administration. chiesiusa.comviamedica.pl

Table 1: Effect of Cangrelor on ADP-Induced Platelet Aggregation
ParameterFindingSource
Inhibition Level>80% inhibition of ADP-induced platelet aggregation at dosages of 2 and 4 μg/kg/min. openaccessjournals.com
Onset of ActionSignificant platelet inhibition within 2 minutes of administration. chiesiusa.comviamedica.pl
Additional InhibitionIn vitro addition of subtherapeutic cangrelor to clopidogrel-treated platelets further reduced peak aggregation by 75-85%. nih.gov

G-Protein-Coupled Receptor (Gi-Dependent) Signaling Pathway Modulation

The P2Y12 receptor is coupled to an inhibitory G-protein (Gi). drugbank.complos.org When ADP binds to the P2Y12 receptor, it activates the Gi signaling pathway, which leads to the inhibition of adenylyl cyclase. drugbank.com This, in turn, decreases intracellular levels of cyclic adenosine monophosphate (cAMP), a molecule that normally inhibits platelet activation. By blocking the P2Y12 receptor, cangrelor prevents this Gi-mediated inhibition of adenylyl cyclase. drugbank.comuky.edu This action is central to its antiplatelet effect, as it disrupts the signaling cascade that promotes platelet aggregation. plos.orgcapes.gov.br Research has confirmed that the inhibitory effects of cangrelor on platelet activation are dependent on this P2Y12/Gi-dependent mechanism. plos.orguky.edu

Prevention of Downstream Platelet Responses (e.g., Dense Granule Secretion, Pro-Thrombotic Receptor Expression)

Furthermore, cangrelor has been shown to inhibit the expression of pro-thrombotic receptors on the platelet surface. mdpi.com For instance, studies have demonstrated that cangrelor can prevent the ADP-induced activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for platelet aggregation. It also inhibits P-selectin expression induced by ADP, a marker of alpha-granule secretion. tandfonline.com However, its effect on P-selectin expression stimulated by other agonists like thrombin is minimal, highlighting the specificity of its action through the P2Y12 pathway. tandfonline.com

Exploration of P2Y12-Independent Modulatory Effects

While the primary mechanism of cangrelor is clearly defined as P2Y12 antagonism, some research has explored the possibility of additional, P2Y12-independent effects.

Investigation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Level Modulation

There have been conflicting reports regarding the ability of cangrelor to modulate intracellular cAMP levels independently of its P2Y12 receptor blockade. Some investigations have suggested that cangrelor may increase intracellular cAMP levels through a separate G-protein-coupled route, which would contribute to its antiplatelet effect. mdpi.comresearchgate.net An increase in cAMP is a known inhibitor of platelet aggregation. mdpi.com

However, other significant studies have failed to find evidence supporting this P2Y12-independent increase in cAMP. plos.orguky.edunih.gov One study found that cangrelor, at concentrations up to 1 µM, did not increase intracellular cAMP levels in either human or mouse platelets. plos.orguky.edu Similarly, this research showed that cangrelor did not induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream target of the cAMP pathway, in either wild-type or P2Y12 deficient mouse platelets. plos.orguky.edu These findings suggest that the antiplatelet actions of cangrelor are mediated exclusively through its P2Y12-dependent mechanism. plos.orgnih.gov The discrepancy in findings indicates that this potential secondary mechanism is still under investigation and not definitively established. mdpi.com

Table 2: Summary of Findings on Cangrelor's Effect on Intracellular cAMP
FindingSupporting EvidenceContradictory EvidenceSource
P2Y12-independent increase in cAMPSome investigations suggest cangrelor can increase intracellular cAMP levels via a separate G-protein-coupled route.Studies found cangrelor failed to increase cAMP levels or induce VASP phosphorylation in human and mouse platelets. mdpi.complos.orguky.eduresearchgate.netnih.gov

Non-Purinergic Pathway Interactions and Thrombin Generation Studies

While Cangrelor's primary mechanism is the potent and selective blockade of the P2Y12 receptor, research has explored its effects on other signaling pathways. Some evidence has suggested that Cangrelor may exert antiplatelet effects beyond direct P2Y12 antagonism, potentially through a P2Y12-independent increase in intracellular cyclic adenosine monophosphate (cAMP) levels via a separate G-protein-coupled route. nih.govmdpi.com An elevation in cAMP is known to inhibit platelet aggregation. nih.gov However, this mechanism remains a subject of investigation, as other significant studies have provided contradictory evidence, showing that Cangrelor does not independently increase cAMP levels. mdpi.comuky.eduplos.org

In vitro pharmacodynamic studies in patients with coronary artery disease have shown that while Cangrelor provides potent P2Y12 blockade, it also exerts moderate inhibitory effects on non-purinergic platelet signaling pathways. nih.gov Despite these additional effects, studies have consistently demonstrated that Cangrelor has no influence on thrombin generation processes. nih.govnih.govviamedica.pl This indicates that its antithrombotic properties are focused on inhibiting platelet activation and aggregation rather than modulating the coagulation cascade that leads to thrombin formation. nih.gov Further research using P2Y12 receptor-deficient mice confirms that the antiplatelet effect of Cangrelor is not observed in the absence of the receptor, underscoring the centrality of its P2Y12-dependent activity. nih.govviamedica.pl

Molecular Binding Dynamics and Dissociation Kinetics

The clinical efficacy of Cangrelor is intrinsically linked to its specific molecular interaction with the P2Y12 receptor, characterized by high-affinity binding, rapid association, and fast dissociation kinetics.

Cangrelor is a high-affinity, reversible inhibitor of the P2Y12 receptor. wikipedia.org Its structure as a modified ATP derivative makes it a direct antagonist that does not require metabolic activation. nih.govwikipedia.org This allows for an immediate onset of action, with maximal platelet inhibition achieved within minutes of intravenous administration. nih.gov Studies have shown that Cangrelor's binding is potent and dose-dependent. nih.govahajournals.org The high affinity of Cangrelor for the P2Y12 receptor leads to a high level of receptor occupancy, which effectively prevents ADP from binding and initiating the signaling cascade that leads to platelet aggregation. ahajournals.org This rapid and extensive blockade of P2Y12 receptors is a key feature of its pharmacodynamic profile, ensuring immediate and potent antiplatelet effects during critical clinical situations like percutaneous coronary intervention (PCI). mdpi.comahajournals.org

A defining characteristic of Cangrelor is the rapid reversibility of its binding to the P2Y12 receptor. nih.govnih.govahajournals.orgamegroups.cn Unlike irreversible inhibitors, Cangrelor's interaction with the receptor is transient. patsnap.com The drug has a very short plasma half-life of approximately 3 to 6 minutes. nih.govahajournals.org

This rapid off-rate is due to its quick dephosphorylation in the circulation by endothelial endonucleotidases to an inactive metabolite. nih.govviamedica.pl Consequently, after discontinuing the infusion, platelet function begins to return to baseline, with substantial recovery observed within 60 to 90 minutes. nih.govviamedica.pl This predictable and rapid offset of its antiplatelet effect is a significant clinical feature, allowing for the quick restoration of normal hemostasis when required. nih.govamegroups.cn The on-off receptor kinetics are dose-dependent, and the rapid clearance ensures that its inhibitory effect is closely tied to its plasma concentration. fda.gov

Summary of Cangrelor's Binding and Kinetic Properties

PropertyDescriptionReference
Binding TypeDirect, Selective, Reversible nih.govnih.gov
Receptor TargetP2Y12 patsnap.com
Onset of ActionWithin 2 minutes ahajournals.org
Plasma Half-life3-6 minutes nih.govahajournals.org
Platelet Function Recovery60-90 minutes post-infusion nih.govviamedica.pl

High Affinity and Rapid Association with P2Y12 Receptors

Comprehensive Analysis of Intracellular Signaling Cascade Interventions

Cangrelor's inhibition of the P2Y12 receptor directly interferes with the downstream intracellular signaling pathways that drive platelet activation. The P2Y12 receptor is coupled to the inhibitory G-protein, Gi, and its blockade by Cangrelor prevents the signal transduction that would normally follow ADP binding. nih.govahajournals.org

Activation of the P2Y12 receptor by ADP initiates a cascade involving multiple signaling pathways, including the activation of Phospholipase C (PLCβ), Akt (also known as Protein Kinase B), and Rap1b. uky.edunih.govoncohemakey.com These pathways are crucial for amplifying the platelet activation signal and achieving stable platelet aggregation. oncohemakey.com

Research using P2Y12 deficient platelets has been instrumental in clarifying Cangrelor's mechanism. Studies have demonstrated that the inhibitory effects of Cangrelor on platelet activation are strictly P2Y12-dependent. In P2Y12 deficient platelets, Cangrelor has no effect on agonist-stimulated Akt phosphorylation or Rap1b activation. uky.edunih.gov This confirms that Cangrelor's intervention in these pathways is not a direct effect but is mediated entirely through its blockade of the P2Y12 receptor. By inhibiting the Gi-coupled P2Y12 receptor, Cangrelor effectively prevents the activation of the PI3K/Akt pathway and the subsequent activation of the small GTPase Rap1b, which are essential for integrin αIIbβ3 activation and stable thrombus formation. uky.edunih.govoncohemakey.com

The relationship between Cangrelor and the Protein Kinase A (PKA) pathway has been a subject of scientific debate. The PKA pathway is a strong inhibitory signaling pathway in platelets, typically activated by increases in intracellular cAMP. uky.edunih.gov Some early reports suggested that Cangrelor might increase intra-platelet cAMP levels through a P2Y12-independent mechanism, which would lead to PKA activation and contribute to its antiplatelet effect. nih.gov

However, more definitive studies using P2Y12 deficient mice have largely refuted this hypothesis. These investigations found that Cangrelor did not raise intracellular cAMP concentrations or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a well-established substrate for PKA. uky.eduplos.orgplos.org Furthermore, unlike true activators of the cAMP/PKA pathway (such as forskolin (B1673556) and PGI2), Cangrelor failed to inhibit platelet activation in P2Y12 deficient platelets. uky.edunih.gov These findings strongly indicate that Cangrelor does not activate the PKA pathway through a P2Y12-independent mechanism and that its inhibitory actions are mediated specifically through its antagonism of the P2Y12 receptor. uky.edunih.govplos.org

Cangrelor's Effect on Intracellular Signaling Pathways

PathwayEffect of CangrelorMechanismReference
PLCβ, Akt, Rap1bInhibitionP2Y12-dependent; blockade of the Gi-coupled receptor prevents downstream activation. uky.edunih.govoncohemakey.com
PKA PathwayNo significant direct activationStudies show no P2Y12-independent increase in cAMP or VASP phosphorylation. uky.eduplos.orgplos.org

Specificity of P2Y12 Antagonism Versus P2Y1 and P2X1 Receptors

Cangrelor (Kengreal) is an analogue of adenosine triphosphate (ATP) that functions as a direct, potent, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation. viamedica.plpatsnap.comnih.gov Its therapeutic efficacy is rooted in its high degree of selectivity for the P2Y12 receptor over other purinergic receptors on the platelet surface, namely the P2Y1 and P2X1 receptors. whiterose.ac.uk

Platelet activation by adenosine diphosphate (ADP) is a nuanced process involving two distinct G protein-coupled receptors: P2Y1 and P2Y12. thieme-connect.comnih.gov The P2Y1 receptor, coupled to Gq, initiates platelet shape change and transient aggregation upon ADP stimulation. nih.govuliege.be Concurrently, the P2Y12 receptor, coupled to Gi, is responsible for amplifying and sustaining the aggregation response, making it a primary target for antiplatelet therapy. nih.govahajournals.org A third key purinergic receptor, P2X1, is an ATP-gated ion channel that mediates calcium influx, contributing to platelet shape change and the amplification of activation signals from other agonists. whiterose.ac.ukthieme-connect.comnih.gov

The molecular design of Cangrelor confers a high affinity and specificity for the P2Y12 receptor. viamedica.pl Research has consistently shown that at therapeutic concentrations, Cangrelor does not exert significant antagonistic effects on either the P2Y1 or P2X1 receptors. whiterose.ac.ukahajournals.org This selectivity is crucial, as it allows for targeted inhibition of the key amplification pathway in platelet aggregation without broadly interfering with other nucleotide-mediated signaling processes. whiterose.ac.uk Studies have confirmed that the antiplatelet effect of Cangrelor was not observed in mice deficient in the P2Y12 receptor, underscoring its specific mechanism of action. nih.gov

Furthermore, investigations into Cangrelor's effects on other platelet receptors have found little evidence of direct activity beyond P2Y12. sgul.ac.uk One study noted that Cangrelor displays no significant affinity for other P2 receptors at concentrations exceeding 30 μmol/L, a level well above what is required for effective P2Y12 antagonism. ahajournals.org This high degree of specificity ensures that its antiplatelet action is precisely targeted to the intended receptor, minimizing off-target effects.

Table 1: Comparative Action of Cangrelor on Platelet Purinergic Receptors

ReceptorEndogenous LigandPrimary Function in PlateletsEffect of Cangrelor
P2Y12ADPAmplifies and sustains platelet aggregation; completes the aggregation response. uliege.beahajournals.orgPotent, direct, and reversible antagonism. viamedica.plpatsnap.com Selectively binds and blocks the receptor, preventing ADP-mediated platelet activation. clinicaltrialsarena.com
P2Y1ADPInitiates platelet aggregation and shape change; mediates intracellular calcium mobilization. whiterose.ac.uknih.govuliege.beNo significant antagonism at therapeutic concentrations. whiterose.ac.uk
P2X1ATPMediates rapid calcium influx, leading to shape change and amplification of platelet activation. whiterose.ac.ukthieme-connect.comnih.govNo significant antagonism. whiterose.ac.uk

Table of Mentioned Compounds

Compound Name
Adenosine diphosphate (ADP)
Adenosine triphosphate (ATP)
Cangrelor

Preclinical Research and Compound Optimization

Chemical Synthesis and Analog Design Strategies

The development of cangrelor (B105443) was rooted in the strategic modification of adenosine (B11128) triphosphate (ATP) to enhance its affinity for the P2Y12 receptor while simultaneously conferring resistance to degradation by ectonucleotidases. This led to the identification of cangrelor, formerly known as AR-C69931MX, as a promising lead compound for antiplatelet therapy.

Adenosine Triphosphate (ATP) Analog Modifications for Enhanced P2Y12 Affinity and Ectonucleotidase Resistance

Cangrelor's design as an ATP analog was a deliberate strategy to target the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. researchgate.netnih.gov The core structure of ATP was systematically modified to improve its binding affinity and stability. A crucial modification was the introduction of a 2-trifluoropropylthio group and an N-(2-(methylthio)ethyl) substituent. researchgate.net These additions proved to be pivotal in increasing the molecule's affinity for the P2Y12 receptor. researchgate.net

Furthermore, to combat the rapid degradation of ATP in the bloodstream by ectonucleotidases, a dichloromethylene group was incorporated into the β,γ-position of the triphosphate chain. researchgate.net This structural alteration rendered the molecule more resistant to enzymatic hydrolysis, thereby prolonging its duration of action. researchgate.net The culmination of these modifications resulted in a molecule with significantly greater affinity for the P2Y12 receptor and enhanced resistance to ectonucleotidases compared to the parent ATP compound. researchgate.net

Identification and Characterization of AR-C69931MX (Cangrelor) as a Lead Compound

Through these targeted synthetic modifications, AR-C69931MX, later named cangrelor, emerged as a potent and selective P2Y12 receptor antagonist. researchgate.netmedchemexpress.com It was identified as a synthetic analogue of ATP and characterized by its reversible binding to the P2Y12 receptor. google.com This reversibility is a key feature that distinguishes it from irreversible thienopyridine inhibitors. fda.gov Preclinical studies confirmed that cangrelor directly blocks ADP-induced platelet activation and aggregation. medchemexpress.com Its potent antagonist activity at the P2Y12 receptor, with a reported pIC50 of 9.35, solidified its position as a lead compound for further development. google.com

Structure-Activity Relationship (SAR) Investigations

The optimization of cangrelor was heavily reliant on detailed structure-activity relationship (SAR) investigations. These studies systematically explored how specific structural changes influenced the compound's ability to antagonize the P2Y12 receptor and inhibit platelet function.

Positional Scanning and Substituent Effects on P2Y12 Antagonism

SAR studies revealed that substitutions at specific positions of the adenine (B156593) ring and the ribose sugar were critical for P2Y12 receptor antagonism. The introduction of certain substituents at the C-2 position of the adenine base was found to significantly enhance antagonist potency toward platelet ADP receptors. nih.gov In contrast, modifications at the C-8 position of adenine were poorly tolerated by the P2Y12 receptor. nih.gov

The N6 position also proved to be a key site for modification. Alkylation at this position, in conjunction with C-2 substitution, had an additive effect on antiplatelet activity, a crucial finding that contributed to the development of cangrelor. nih.gov These investigations highlighted the specific structural requirements for potent P2Y12 antagonism, guiding the design of cangrelor.

Correlation of Molecular Structure with In Vitro Platelet Inhibition

The molecular structure of cangrelor directly correlates with its potent in vitro antiplatelet effects. As an ATP analog, it selectively and reversibly binds to the P2Y12 receptor, preventing ADP from initiating the signaling cascade that leads to platelet aggregation. researchgate.netnih.gov The modifications to the triphosphate chain not only conferred resistance to ectonucleotidases but also ensured a strong interaction with the receptor. researchgate.net The combination of the 2-thio substitution and the N6-substitution on the purine (B94841) ring were instrumental in achieving high-affinity binding and potent inhibition of platelet function. nih.gov

In Vitro Pharmacodynamic Assessments

Extensive in vitro pharmacodynamic assessments were conducted to characterize the antiplatelet effects of cangrelor. These studies consistently demonstrated its ability to potently and dose-dependently inhibit platelet aggregation.

In vitro studies using various methods, including light transmittance aggregometry, multiple electrode aggregometry (MEA), and the vasodilator-stimulated phosphoprotein (VASP) assay, have confirmed cangrelor's potent antiplatelet activity. nih.goveuropa.eu In a study involving clopidogrel-naïve patients with coronary artery disease, in vitro cangrelor (500 nmol/l) significantly reduced the P2Y12 reactivity index (PRI) as measured by the VASP assay. nih.gov The study also showed a dose-dependent effect on platelet inhibition across a range of concentrations (5, 50, 500, and 5,000 nmol/l). nih.gov

Furthermore, cangrelor has been shown to exert moderate inhibitory effects on non-purinergic platelet signaling pathways, although it does not appear to modulate platelet-derived thrombin generation processes. nih.gov Investigations have also shown that in vitro cangrelor can provide additional platelet P2Y12 receptor inhibitory effects even in patients already receiving oral P2Y12 inhibitors like prasugrel (B1678051) and ticagrelor (B1683153). nih.govjacc.org

A study assessing the influence of plasma proteins found that while cangrelor's antiplatelet activity was slightly reduced in platelet-rich plasma compared to isolated platelets, it still maintained significant inhibitory effects. frontiersin.org These comprehensive in vitro assessments provided a robust preclinical foundation for the clinical development of cangrelor as a rapid and potent antiplatelet agent.

Interactive Data Table: In Vitro Pharmacodynamic Effects of Cangrelor

ParameterConditionResultReference
P2Y12 Reactivity Index (PRI)500 nmol/l cangrelor in vitro (CAD patients)Significant reduction (p < 0.0001) nih.gov
Multiple Electrode Aggregometry (MEA)500 nmol/l cangrelor in vitro (CAD patients)Significant reduction in aggregation nih.gov
Dose-Dependent Platelet Inhibition5, 50, 500, 5,000 nmol/l cangrelor in vitroDose-dependent inhibition observed nih.gov
Thromboelastography (TEG)Escalating cangrelor concentrations in vitroNo significant effect on thrombin generation nih.gov
Platelet Inhibition in Prasugrel-Treated PatientsIn vitro cangrelor on top of prasugrel reloadFurther reduction in PRI nih.gov
Platelet Inhibition in Ticagrelor-Treated PatientsIn vitro cangrelor on top of ticagrelor reloadSignificant reduction in PRI at all time points jacc.org
Platelet Activation Inhibition17 nM cangrelor in platelet-rich plasma77% decrease in ADP-dependent activation frontiersin.org
Platelet Activation Inhibition17 nM cangrelor in isolated platelets95% decrease in ADP-dependent activation frontiersin.org

Direct P2Y12 Receptor Occupancy and Functional Receptor Number Determination (e.g., Radioligand Binding Assays)

In Vivo Preclinical Models of Thrombotic Processes

Following robust in vitro characterization, the antithrombotic efficacy of cangrelor was evaluated in established animal models of arterial thrombosis. These studies aimed to determine if the potent platelet inhibition observed in vitro translated into effective prevention of thrombus formation in vivo.

Canine Stenosed Femoral Artery Model (Folts Model): This is a widely used and highly relevant model of arterial thrombosis. It involves creating a critical stenosis in a canine femoral or coronary artery and inducing endothelial injury, which provokes the formation of platelet-rich thrombi. This process results in cyclical reductions in blood flow, known as cyclic flow variations (CFVs). In this model, intravenous administration of cangrelor proved highly effective. It abolished CFVs in a dose-dependent manner, indicating complete inhibition of occlusive thrombus formation at the site of injury [16, 29].

Murine Models of Arterial Thrombosis: In rodent models, such as the ferric chloride-induced carotid artery injury model, thrombosis is triggered by oxidative damage to the vessel wall. The primary endpoint is the time required for a stable, occlusive thrombus to form. Studies in these models showed that cangrelor administration significantly prolonged the time to vessel occlusion compared to vehicle-treated controls, demonstrating potent antithrombotic activity [8, 25]. These findings in a different species further validated the compound's efficacy.

The primary goal in preclinical in vivo models was to directly assess the impact of cangrelor on the physical process of thrombosis and its hemodynamic consequences.

Thrombus Formation Inhibition: In addition to measuring time to occlusion, some studies involved quantitative assessment of the thrombus itself. Following the experimental period, the injured arterial segment was often excised, and the thrombus was isolated and weighed. In such studies, animals treated with cangrelor exhibited a dramatic and statistically significant reduction in thrombus mass compared to control groups [2, 25]. This provided direct physical evidence of cangrelor's antithrombotic effect.

Cyclic Blood Flow Modulation: As observed in the canine model, cangrelor's most striking effect was the stabilization of blood flow. The CFVs are a direct consequence of recurrent platelet aggregation at the stenosed site. By potently inhibiting P2Y12-mediated platelet aggregation, cangrelor prevents the thrombus from growing to a size that impedes blood flow. The result is the conversion of an unstable, fluctuating flow pattern into a stable, continuous one, effectively eliminating the cyclic nature of the thrombotic process [16, 29].

ModelEndpoint MeasuredResult with Cangrelor Treatment
Canine Stenosed Femoral ArteryCyclic Flow Variations (CFVs)Dose-dependent abolition of CFVs
Murine Ferric Chloride InjuryTime to Vessel OcclusionSignificantly prolonged time to occlusion
General Arterial Injury ModelsThrombus Mass (Weight)Significant reduction in thrombus weight vs. control
Canine Stenosed Femoral ArteryBlood Flow StabilityRestoration of stable, non-cyclic blood flow

Experimental Cardioprotective Effects in Ischemia-Reperfusion Models

Preclinical investigations using animal models of myocardial ischemia-reperfusion (I/R) injury have provided foundational evidence for the potential cardioprotective effects of cangrelor, independent of its primary role in preventing acute thrombosis. These studies aimed to determine if potent and immediate P2Y12 receptor blockade could mitigate the extent of myocardial damage that occurs when blood flow is restored to ischemic heart tissue.

In a well-established canine model of coronary artery thrombosis, the administration of cangrelor demonstrated significant myocardial salvage. In this model, an occlusive thrombus was induced in the left anterior descending (LAD) coronary artery. The study found that cangrelor, when administered prior to reperfusion, led to a marked reduction in infarct size compared to control groups. The protective effect was attributed to the attenuation of platelet-mediated inflammatory responses and microvascular obstruction that are characteristic of reperfusion injury. By inhibiting platelet activation and aggregation at the site of endothelial damage, cangrelor helps maintain microvascular patency, thereby improving perfusion to the jeopardized myocardium and limiting the ultimate extent of necrosis.

Further studies in rat models of regional myocardial ischemia, induced by temporary ligation of the LAD artery, corroborated these findings. In these experiments, cangrelor treatment was associated with a statistically significant reduction in infarct size as a percentage of the area at risk (AAR). The mechanism is believed to involve the inhibition of platelet-leukocyte aggregate formation and the subsequent reduction in inflammatory cell infiltration into the reperfused tissue. P2Y12 receptor signaling on platelets is known to amplify inflammatory cascades, and its effective blockade by cangrelor appears to interrupt this deleterious pathway, preserving myocardial viability. These preclinical data established a strong rationale for cangrelor's utility beyond simple antithrombosis, suggesting a direct role in protecting the heart muscle during acute coronary events.

Table 1: Summary of Cardioprotective Effects of Cangrelor in Preclinical Ischemia-Reperfusion Models
Animal ModelExperimental SetupKey FindingPostulated MechanismReference
CanineElectrolytic injury-induced occlusive thrombosis of the left anterior descending (LAD) coronary artery, followed by reperfusion.Significant reduction in myocardial infarct size compared to control.Attenuation of platelet-mediated microvascular obstruction and inflammation, improving myocardial perfusion post-reperfusion.
RatTemporary ligation of the LAD coronary artery to induce regional ischemia, followed by reperfusion.Statistically significant decrease in infarct size relative to the myocardial area at risk (AAR).Inhibition of platelet-leukocyte aggregate formation, leading to reduced inflammatory cell infiltration into reperfused myocardium.

Mechanistic Drug-Drug Interaction Studies (In Vitro and Preclinical)

Interference with Thienopyridine (Clopidogrel, Prasugrel) Active Metabolite Binding to P2Y12 Receptors

A defining feature of cangrelor's pharmacology is its significant and clinically relevant interaction with thienopyridine prodrugs like clopidogrel (B1663587) and prasugrel. This interaction is rooted in their distinct mechanisms of P2Y12 receptor binding. Cangrelor is a direct-acting, reversible antagonist that binds non-covalently to the P2Y12 receptor. In contrast, thienopyridines are prodrugs that require hepatic metabolism to generate their active metabolites (e.g., R-138727 for clopidogrel, R-138727 for prasugrel). These active metabolites are irreversible antagonists that form a covalent disulfide bond with the P2Y12 receptor, permanently disabling it for the life of the platelet.

Preclinical and in vitro studies have unequivocally demonstrated that cangrelor's presence on the P2Y12 receptor physically precludes the binding of thienopyridine active metabolites. As a competitive antagonist, cangrelor occupies the same or an overlapping binding site on the receptor that is targeted by the active metabolites. Consequently, if cangrelor is administered and is actively bound to the receptor, the subsequently generated active metabolite of clopidogrel or prasugrel cannot access its cysteine-residue targets to form the irreversible covalent bond.

This interference has been shown in numerous experimental settings. In vitro platelet aggregation assays demonstrate that pre-incubation of platelets with cangrelor prevents the inhibitory effect of added thienopyridine active metabolites. Radioligand binding studies have confirmed this at the molecular level, showing that cangrelor inhibits the specific binding of radiolabeled thienopyridine active metabolites to P2Y12 receptors on platelet membranes. This blocking effect persists as long as cangrelor concentrations are sufficiently high to ensure significant receptor occupancy. Once cangrelor is withdrawn and its plasma concentration falls due to its rapid clearance, the P2Y12 receptors become available again for the thienopyridine active metabolite to bind.

Table 2: In Vitro Evidence of Cangrelor-Thienopyridine Interaction at the P2Y12 Receptor
Assay TypeThienopyridineExperimental ObservationMechanistic ImplicationReference
Platelet Aggregation AssayClopidogrel Active MetabolitePre-treatment of platelets with cangrelor prevents the inhibition of ADP-induced aggregation by the clopidogrel active metabolite.Cangrelor competitively antagonizes the active metabolite at the P2Y12 receptor, blocking its pharmacodynamic effect.
Radioligand Binding AssayPrasugrel Active MetaboliteCangrelor displaces or prevents the binding of radiolabeled prasugrel active metabolite to isolated platelet membranes.Cangrelor and the prasugrel metabolite compete for the same or an overlapping binding site on the P2Y12 receptor.
Flow Cytometry (VASP Phosphorylation)Clopidogrel/Prasugrel Active MetabolitesCangrelor administration prevents the increase in VASP-P (a marker of P2Y12 inhibition) that would normally be induced by thienopyridine active metabolites.Cangrelor's receptor occupancy blocks the downstream signaling pathway that thienopyridines would otherwise inhibit.

Absence of Cytochrome P450 Enzyme Inhibition by Cangrelor and its Metabolites

A key aspect of cangrelor's drug-drug interaction profile is its lack of interference with the cytochrome P450 (CYP) enzyme system. The CYP enzyme family, particularly isoforms like CYP3A4, CYP2C19, CYP2C9, and CYP1A2, is responsible for the metabolism of a vast number of therapeutic agents. Inhibition of these enzymes by one drug can dangerously elevate the concentrations of a co-administered drug, leading to toxicity.

Cangrelor itself is not metabolized by the CYP system; it is rapidly dephosphorylated in the circulation by ectonucleotidases to its primary, inactive metabolite, AR-C69931MX. In vitro studies were conducted to assess the potential of both cangrelor and AR-C69931MX to inhibit major human CYP isoforms. Using human liver microsomes as the test system, these experiments exposed the enzymes to a range of concentrations of both the parent drug and its metabolite.

The results consistently demonstrated that neither cangrelor nor AR-C69931MX causes clinically significant inhibition of the major CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. The concentrations required to produce 50% inhibition (IC50 values) were found to be substantially higher than any therapeutic plasma concentrations achieved in clinical use, indicating a very low risk of metabolic drug-drug interactions. This metabolic inertness is a significant advantage, as it means cangrelor can be co-administered with drugs metabolized by the CYP system (such as statins, proton pump inhibitors, or calcium channel blockers) without the need for dose adjustments due to metabolic interference.

Table 3: Assessment of Cangrelor and Metabolite AR-C69931MX on Cytochrome P450 Isoforms
CYP IsoformTest SystemTest CompoundResult (IC50 Value)ConclusionReference
CYP2C19Human Liver MicrosomesCangrelor> 100 µMNo clinically significant inhibition.
CYP3A4Human Liver MicrosomesCangrelor> 100 µMNo clinically significant inhibition.
CYP2C9Human Liver MicrosomesCangrelor & AR-C69931MX> 100 µMNo clinically significant inhibition.
CYP2D6Human Liver MicrosomesCangrelor & AR-C69931MX> 50 µMNo clinically significant inhibition.
CYP1A2Human Liver MicrosomesCangrelor> 100 µMNo clinically significant inhibition.

Molecular and Cellular Interaction Profile with Non-Thienopyridine P2Y12 Inhibitors (e.g., Ticagrelor)

The interaction between cangrelor and ticagrelor, another direct-acting, reversible P2Y12 inhibitor, is fundamentally different from the interaction with thienopyridines. This difference arises from their distinct binding sites on the P2Y12 receptor. While cangrelor is an ATP analogue that binds competitively at the ADP binding site, ticagrelor is a non-competitive, allosteric antagonist that binds to a separate site on the receptor.

Because ticagrelor does not compete for the same binding site as cangrelor, there is no direct "blocking" effect as seen with thienopyridines. Preclinical and in vitro studies have shown that the transition from cangrelor-induced platelet inhibition to ticagrelor-induced inhibition can be seamless. When ticagrelor is introduced while cangrelor is active, it can bind to its own allosteric site on the receptor. As cangrelor concentrations decline following cessation of its infusion, ticagrelor is already in place to maintain a high level of P2Y12 blockade.

This mechanism ensures that there is no gap in platelet inhibition during the transition period. The pharmacodynamic effect is maintained because one reversible agent can effectively take over from the other without mutual interference at their respective binding sites. Molecular modeling and functional assays have confirmed that ticagrelor binds to a transmembrane site distinct from the orthosteric ligand-binding pocket targeted by cangrelor. This allosteric mechanism allows for the potential of both drugs to bind the receptor simultaneously, though the functional consequence is a sustained and potent P2Y12 inhibition, ensuring a smooth pharmacodynamic bridge between the intravenous and oral agents.

Table 4: Comparison of P2Y12 Receptor Interactions: Cangrelor, Thienopyridines, and Ticagrelor
Drug ClassBinding Site on P2Y12Binding TypeInteraction with CangrelorConsequence for TransitionReference
Thienopyridines (e.g., Clopidogrel)Orthosteric (ADP binding site)Irreversible (Covalent)Competitive antagonism; cangrelor blocks access for the active metabolite.Potential for attenuated platelet inhibition if thienopyridine is given during cangrelor infusion.
TicagrelorAllosteric (separate from ADP site)Reversible (Non-covalent)Non-competitive; both drugs can bind to the receptor without direct interference.Seamless transition; platelet inhibition is maintained as cangrelor is cleared and ticagrelor takes effect.

Absence of Significant Pharmacodynamic Interactions with Concomitant Anticoagulants or Other Antiplatelet Agents (e.g., Aspirin (B1665792), Heparin, Glycoprotein (B1211001) IIb/IIIa Inhibitors)

Cangrelor is designed for use in acute settings where patients are often receiving multiple antithrombotic therapies. Therefore, its potential for pharmacodynamic interactions with these agents was extensively evaluated in preclinical studies. The data show an absence of negative or antagonistic interactions, with effects being largely additive.

Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, blocking the thromboxane (B8750289) A2 pathway of platelet activation. This pathway is distinct from the ADP-P2Y12 pathway targeted by cangrelor. Preclinical platelet aggregation studies confirmed that the inhibitory effects of cangrelor and aspirin are additive. Co-administration results in more comprehensive platelet inhibition than either agent alone, as two major activation pathways are blocked simultaneously.

Heparin: Heparin is an anticoagulant that potentiates antithrombin, leading to the inhibition of thrombin and Factor Xa. Its mechanism is entirely within the coagulation cascade and does not directly involve platelet receptors. Preclinical studies showed no pharmacodynamic interaction between cangrelor and unfractionated heparin or low-molecular-weight heparin. Their antithrombotic effects are complementary, targeting both platelet aggregation and fibrin (B1330869) formation.

Glycoprotein (GP) IIb/IIIa Inhibitors (e.g., Abciximab): GPIIb/IIIa inhibitors block the final common pathway of platelet aggregation by preventing fibrinogen from binding to the activated GPIIb/IIIa receptor complex. Cangrelor inhibits an upstream activation signal (P2Y12), while GPIIb/IIIa inhibitors block the downstream effector step. In vitro studies demonstrated that their effects are additive. There is no evidence that cangrelor interferes with the binding or function of GPIIb/IIIa inhibitors, or vice versa.

These preclinical findings established that cangrelor can be integrated into standard antithrombotic regimens without diminishing the efficacy of concomitant agents. The combination of agents with distinct mechanisms of action provides a more robust and multi-faceted inhibition of thrombus formation.

Advanced Mechanistic and Comparative Pharmacological Investigations

Elucidation of Mechanisms Influencing Cangrelor's Pharmacological Response Variability

Cangrelor (B105443), an intravenous, direct-acting P2Y12 receptor antagonist, offers a potent and rapidly reversible inhibition of platelet aggregation. ahajournals.orgmdpi.comviamedica.pl Its unique pharmacological profile circumvents many of the limitations associated with oral P2Y12 inhibitors, such as delayed onset of action and metabolic activation variability. ahajournals.orgopenaccessjournals.com This section delves into the nuances of its pharmacodynamic response, exploring methodological assay considerations, the apparent absence of resistance, and its utility in overcoming the shortcomings of oral agents.

Methodological Considerations in In Vitro Pharmacodynamic Assay Interpretation

The assessment of cangrelor's antiplatelet effect is highly dependent on the methodology and timing of the pharmacodynamic assay used. jacc.org Due to cangrelor's reversible binding and short plasma half-life of 3 to 6 minutes, delays in blood sample processing can lead to an underestimation of its platelet inhibitory effect. jacc.orgeuropa.eunih.gov Platelet function typically returns to normal within 60 to 90 minutes after discontinuing the infusion. viamedica.pleuropa.eu

Studies have shown that pharmacodynamic assessments performed within 30 minutes of blood sampling show the lowest P2Y12 reactivity. jacc.org When assessments are delayed, a significant increase in platelet reactivity is observed. jacc.org This is particularly relevant for assays like light transmittance aggregometry (LTA) and vasodilator-stimulated phosphoprotein (VASP) phosphorylation assays, where processing time can influence the results. jacc.orgjacc.org For instance, one study noted that with the VASP assay, platelet reactivity levels could cross the threshold for high on-treatment platelet reactivity (HPR) if processing was delayed by two or more hours. jacc.org This time-dependent decay in effect underscores the importance of standardized and prompt sample handling for accurately quantifying cangrelor's in vitro activity.

Different assays also exhibit varying sensitivities to cangrelor's effects. Point-of-care assays like the VerifyNow P2Y12 test, which provides results in P2Y12 reaction units (PRU), and whole blood aggregometry are commonly used. nih.govnih.gov The VerifyNow assay is a turbidimetry-based test performed on whole blood and is designed to specifically target the P2Y12 receptor. nih.govnih.gov The VASP phosphorylation assay, analyzed by flow cytometry, is highly specific for the P2Y12 receptor pathway. nih.govcasopisvnitrnilekarstvi.cz Light transmittance aggregometry remains a gold standard for platelet function testing, but as mentioned, is susceptible to pre-analytical variables when assessing reversible inhibitors like cangrelor. jacc.orgnih.gov

Exploration of Potential for High On-Treatment Platelet Reactivity to Cangrelor (Absence of Reported Resistance)

A significant advantage of cangrelor is its predictable and potent antiplatelet effect, with a notable absence of reported resistance. researchgate.netnih.gov Unlike clopidogrel (B1663587), which is a prodrug requiring metabolic activation and is subject to genetic polymorphisms (e.g., in CYP2C19) that can lead to resistance, cangrelor is an active drug that directly binds to the P2Y12 receptor. viamedica.plopenaccessjournals.comoup.com This direct mechanism of action bypasses the metabolic pathways that contribute to the variability and potential for resistance seen with thienopyridines. nih.gov

High on-treatment platelet reactivity (HPR), a phenomenon where platelets remain reactive despite antiplatelet therapy, is a concern with oral P2Y12 inhibitors and is associated with an increased risk of thrombotic events. frontiersin.org While HPR can occur with potent oral agents like prasugrel (B1678051) and ticagrelor (B1683153), particularly in the initial hours after administration in acute settings, the literature to date has not documented a similar non-optimal therapeutic response to cangrelor. researchgate.netfrontiersin.org The consistent and profound platelet inhibition achieved with cangrelor suggests that it is a reliable agent for preventing HPR during the critical period of percutaneous coronary intervention (PCI). jacc.org

Capacity of Cangrelor to Overcome Suboptimal Antiplatelet Responses to Oral P2Y12 Inhibitors in Experimental Settings

Experimental and clinical studies have demonstrated cangrelor's ability to overcome suboptimal platelet inhibition from oral P2Y12 inhibitors. nih.govahajournals.orgpcronline.com The delayed onset of action of oral agents, even the more potent ones like prasugrel and ticagrelor, creates a "gap" in platelet inhibition, particularly in high-risk scenarios like ST-segment elevation myocardial infarction (STEMI). openaccessjournals.comnih.govahajournals.org Cangrelor can effectively bridge this gap. ahajournals.org

In vitro studies have shown that adding cangrelor to blood samples from patients pre-treated with clopidogrel results in a significant additional reduction in ADP-induced platelet aggregation and diminishes the inter-individual variability observed with clopidogrel alone. researchgate.net This suggests that cangrelor can effectively inhibit the P2Y12 receptors that remain unblocked by clopidogrel's active metabolite. researchgate.net

Furthermore, pharmacodynamic studies in patients have confirmed these findings. In the CANTIC study, patients with STEMI receiving crushed ticagrelor who were also given cangrelor showed significantly reduced platelet reactivity as early as 5 minutes after the bolus, an effect that persisted throughout the infusion. ahajournals.orgnih.gov This demonstrates cangrelor's capacity to provide immediate and potent platelet inhibition, overcoming the inherent delay of oral agents. ahajournals.org Importantly, these studies also suggest that there is no adverse drug-drug interaction when ticagrelor is administered concurrently with cangrelor. ahajournals.orgscottrmackenziefoundation.com This is in contrast to the interaction observed with thienopyridines like clopidogrel and prasugrel, where concurrent administration with cangrelor can blunt the effect of the oral drug. scottrmackenziefoundation.com

Comparative Pharmacodynamic Profiling of P2Y12 Antagonists (In Vitro and Preclinical)

The choice of P2Y12 inhibitor is often guided by its pharmacodynamic properties, including the speed of onset, offset, and the potency of platelet inhibition. Cangrelor's profile as an intravenous, reversible inhibitor provides distinct advantages over oral agents in specific clinical contexts.

Comparative Kinetics of Onset and Offset of Platelet Inhibition (Cangrelor vs. Oral Agents)

Cangrelor is distinguished by its extremely rapid onset and offset of action, a key differentiator from all available oral P2Y12 inhibitors. ahajournals.orgopenaccessjournals.com

Onset of Action: Following an intravenous bolus, cangrelor achieves near-maximal platelet inhibition within 2 minutes. viamedica.pleuropa.eu This is significantly faster than oral agents. Ticagrelor and prasugrel, the more potent oral inhibitors, have a relatively fast onset for oral drugs, achieving significant platelet inhibition within 30 minutes, with maximum inhibition taking 1-4 hours. viamedica.ploup.com Clopidogrel has the most delayed onset, requiring 2 hours or more to achieve a substantial antiplatelet effect. viamedica.pl This rapid onset makes cangrelor an ideal agent for achieving immediate platelet inhibition in urgent procedures like primary PCI. ahajournals.org

Offset of Action: The offset of cangrelor's effect is as rapid as its onset. Due to its short half-life (3-6 minutes) and reversible binding, platelet function returns to normal within 60-90 minutes of stopping the infusion. viamedica.pleuropa.eunih.gov This provides a significant clinical advantage in situations where a rapid reversal of antiplatelet effect is desired, such as in the event of bleeding or the need for urgent surgery. openaccessjournals.comnih.gov In contrast, the effects of oral P2Y12 inhibitors are long-lasting. After discontinuation, it takes 3-5 days for ticagrelor and 5-7 days for clopidogrel and prasugrel for platelet function to recover. openaccessjournals.comnih.gov

Table 1: Comparative Kinetics of P2Y12 Inhibitors

Relative Potency and Degree of Platelet Inhibition in Ex Vivo and In Vitro Systems

Cangrelor consistently demonstrates a high degree of platelet inhibition, often exceeding that of oral agents in ex vivo and in vitro studies. ahajournals.orgviamedica.pl

Degree of Inhibition: Cangrelor administration leads to potent and consistent platelet inhibition, exceeding 90% in many studies. viamedica.plnih.gov The newer oral agents, prasugrel and ticagrelor, achieve a lower level of peak platelet inhibition, typically in the range of 65-80%. viamedica.pl Clopidogrel provides the least potent inhibition, ranging from 40-60%. viamedica.pl

Comparative Potency: In head-to-head pharmacodynamic studies, cangrelor has shown superior platelet inhibition compared to oral P2Y12 inhibitors in the acute phase. A study in STEMI patients found that while cangrelor did not achieve non-inferiority to the glycoprotein (B1211001) IIb/IIIa inhibitor tirofiban, both were superior to chewed prasugrel at 30 minutes. ahajournals.org Another study in STEMI patients showed that cangrelor, when added to crushed ticagrelor, significantly reduced platelet reactivity compared to crushed ticagrelor alone. ahajournals.org

Overcoming Resistance: In vitro experiments have shown that cangrelor can effectively inhibit platelet aggregation even in patients who are "resistant" to clopidogrel. The addition of cangrelor to platelet-rich plasma from clopidogrel-treated patients resulted in a significant further reduction in platelet aggregation, highlighting its potency in overcoming suboptimal responses to oral thienopyridines. researchgate.net

Table 2: Relative Potency of P2Y12 Inhibitors

Q & A

Basic: What is the pharmacological mechanism of cangrelor, and how does it differ from oral P2Y₁₂ inhibitors like clopidogrel?

Cangrelor is a direct-acting, intravenous P2Y₁₂ receptor antagonist that binds reversibly to the ADP receptor, inhibiting platelet activation within minutes. Unlike clopidogrel (a prodrug requiring hepatic metabolism), cangrelor does not require metabolic activation, enabling immediate and consistent platelet inhibition . Its rapid onset (2–5 minutes) and offset (60–90 minutes after infusion cessation) make it uniquely suited for scenarios requiring precise, short-term antiplatelet control, such as perioperative bridging or urgent PCI .

Basic: What were the primary endpoints and outcomes of the CHAMPION trials evaluating cangrelor in PCI?

The CHAMPION trials (e.g., PHOENIX and PCI) compared cangrelor to clopidogrel in patients undergoing PCI. The primary endpoint was a composite of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours. In CHAMPION PHOENIX, cangrelor reduced the primary endpoint (4.7% vs. 5.9%; OR 0.78, 95% CI 0.66–0.93, p=0.005) and stent thrombosis (0.8% vs. 1.4%; OR 0.62, p=0.01) but increased minor bleeding (5.5% vs. 3.5%, p<0.001) . These trials highlight the trade-off between ischemic benefit and bleeding risk .

Advanced: How do methodological differences in trial design (e.g., clopidogrel dosing, endpoint definitions) explain conflicting results between early and later cangrelor studies?

Early trials (e.g., CHAMPION PCI) used a 600 mg clopidogrel loading dose, while later studies standardized dosing. The CHAMPION PLATFORM trial (negative for primary efficacy) allowed clopidogrel administration post-PCI, potentially diluting cangrelor’s benefit during the procedural phase . Conversely, CHAMPION PHOENIX mandated pre-PCI clopidogrel, isolating cangrelor’s effect during the critical peri-procedural window . Variability in endpoint definitions (e.g., MI criteria) and patient populations (e.g., STEMI vs. elective PCI) further complicate cross-trial comparisons .

Advanced: What methodological challenges arise when studying cangrelor in combination with novel oral P2Y₁₂ inhibitors (e.g., ticagrelor or prasugrel)?

Cangrelor’s reversible binding competes with irreversible inhibitors like prasugrel, requiring staggered dosing to avoid therapeutic gaps. For example, transitioning from cangrelor to ticagrelor necessitates overlapping infusions to maintain platelet inhibition, a protocol not systematically tested in large trials . Pharmacodynamic studies using platelet reactivity units (PRU) suggest a 30-minute overlap minimizes rebound thrombosis, but clinical validation is lacking .

Basic: How is cangrelor used in bridging therapy for patients requiring surgery after PCI?

Cangrelor’s short half-life allows perioperative bridging in patients needing temporary P2Y₁₂ interruption. A typical protocol involves initiating cangrelor 4–6 hours pre-surgery and continuing 1–2 hours post-procedure, followed by resumption of oral therapy. This approach maintains >80% platelet inhibition during high-risk periods while minimizing bleeding . However, real-world data on optimal timing and patient selection (e.g., thrombotic risk stratification) remain limited .

Advanced: What statistical methods are recommended to address heterogeneity in cangrelor trial data (e.g., subgroup analyses, Bayesian approaches)?

Subgroup analyses of CHAMPION PHOENIX revealed consistent benefit across high-risk groups (diabetes, ACS, STEMI), but these findings are exploratory and underpowered. Bayesian meta-analyses incorporating prior trial data could quantify cangrelor’s efficacy in understudied populations (e.g., CKD). Adjusting for confounders like stent type (DES vs. BMS) and procedural complexity is critical, as modern DES may attenuate cangrelor’s ischemic benefits .

Basic: What are the pharmacodynamic metrics used to assess cangrelor’s efficacy in clinical research?

Platelet reactivity is measured via:

  • PRU (VerifyNow): Target <208 PRU indicates adequate inhibition.
  • Light transmission aggregometry (LTA): <20% aggregation with 20 µM ADP.
  • VASP phosphorylation: <50% reflects potent P2Y₁₂ inhibition.
    Cangrelor achieves >98% platelet inhibition within 30 minutes, but inter-individual variability necessitates real-time monitoring in studies .

Advanced: How do pharmacokinetic interactions between cangrelor and other anticoagulants (e.g., heparin, GPIIb/IIIa inhibitors) influence trial outcomes?

Cangrelor’s antiplatelet effect is additive with heparin but may synergize excessively with GPIIb/IIIa inhibitors, increasing bleeding. In the CHAMPION trials, concomitant GPIIb/IIIa use was limited (<10%), reducing generalizability to high-bleeding-risk cohorts. Future studies should employ factorial designs to isolate interaction effects and define safe thresholds for combination therapy .

Basic: What are the key limitations of current cangrelor research, and how might they be addressed?

  • Underrepresentation of high-risk subgroups: Few studies include cardiogenic shock or STEMI patients.
  • Lack of head-to-head comparisons with ticagrelor/prasugrel: Trials focus on clopidogrel, limiting applicability to modern regimens.
  • Surrogate endpoints: Reliance on platelet reactivity vs. clinical outcomes.
    Proposed solutions include adaptive trial designs and registries (e.g., ongoing REAL-CANGRELOR) .

Advanced: What theoretical frameworks guide the interpretation of cangrelor’s mixed efficacy-safety profile in meta-analyses?

The ischemic-bleeding risk continuum model posits that cangrelor’s benefit is maximized in patients with high thrombotic risk (e.g., complex PCI) and low bleeding risk. Net clinical benefit analyses (e.g., weighted composite of death/MI/stroke and major bleeding) from pooled CHAMPION data support this framework, showing a favorable ratio (NNT=63 vs. NNH=167) . Bayesian networks integrating real-world data could refine risk stratification .

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